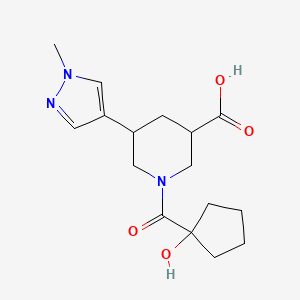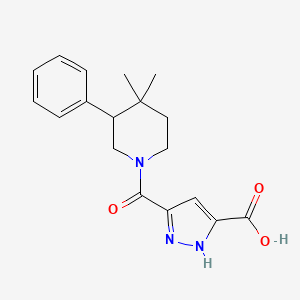
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural science. This compound is also known by its chemical name, CC-10004, and is a potent inhibitor of cytokine production.
作用机制
The mechanism of action of 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide involves the inhibition of cytokine production by blocking the activity of the transcription factor NF-κB. This leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CC-10004 can inhibit the proliferation and activation of various immune cells, including T cells, B cells, and macrophages. In addition, CC-10004 has been shown to reduce the production of reactive oxygen species and inhibit the activation of the inflammasome, a key mediator of inflammation.
实验室实验的优点和局限性
One of the main advantages of using 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide in lab experiments is its potent anti-inflammatory and immunomodulatory properties, which make it a valuable tool for studying the role of cytokines in various diseases. However, one limitation of using CC-10004 is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines at high concentrations.
未来方向
There are several future directions for research on 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide. One area of focus is the development of new derivatives with improved potency and selectivity for specific cytokines. Another direction is the investigation of the potential of CC-10004 as a therapeutic agent for various inflammatory and autoimmune diseases, as well as its potential as an anticancer agent. Finally, there is a need for further research on the mechanism of action of CC-10004 and its effects on various immune cells and signaling pathways.
合成方法
The synthesis of 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide is a multi-step process that involves the reaction of 2,6-dichloropyridine with 2-cyanobutanal in the presence of a base to form 4-chloro-N-(1-cyanobutan-2-yl)pyridine-2-carboxaldehyde. This intermediate is then reacted with methylamine and a reducing agent to yield the final product, 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide.
科学研究应用
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, CC-10004 has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of inflammatory and autoimmune diseases. In addition, CC-10004 has been investigated for its potential as an anticancer agent, with studies showing that it can inhibit the growth of various cancer cell lines. In agricultural science, CC-10004 has been studied for its ability to enhance plant growth and protect against various plant pathogens.
属性
IUPAC Name |
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-3-9(4-5-14)16-12(17)11-6-10(13)8(2)7-15-11/h6-7,9H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZPTJHWGRWKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=NC=C(C(=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3-methylcyclobutyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438776.png)


![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-methyl-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438801.png)
![N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-2-(2,6-dioxopiperidin-4-yl)-N-methylacetamide](/img/structure/B7438805.png)
![N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline](/img/structure/B7438813.png)
![(1S,2R)-2-methylsulfonyl-1-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]cyclopropane-1-carbonitrile](/img/structure/B7438829.png)
![N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438834.png)
![N-[1-[1-[2,2-difluoro-2-(4-fluorophenyl)ethyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B7438839.png)
![1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7438845.png)
![3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide](/img/structure/B7438847.png)
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1-methyl-3-(1-methylpyrazolo[3,4-b]pyridin-4-yl)urea](/img/structure/B7438861.png)
![1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)
![N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide](/img/structure/B7438865.png)